molecular formula C11H14FNO2 B2762116 Methyl 4-amino-3-(3-fluorophenyl)butanoate CAS No. 1263207-99-3

Methyl 4-amino-3-(3-fluorophenyl)butanoate

Cat. No.: B2762116
CAS No.: 1263207-99-3
M. Wt: 211.236
InChI Key: HJMHJOXGYHJIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-(3-fluorophenyl)butanoate is an organic compound with a complex structure that includes an amino group, a fluorinated phenyl ring, and a butyric acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(3-fluorophenyl)butanoate typically involves multi-step organic reactions. One common method starts with the fluorination of a phenyl ring, followed by the introduction of an amino group. The butyric acid ester is then formed through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Safety measures are also implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-fluorophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-amino-3-(3-fluorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(3-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorinated phenyl ring may enhance binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(4-fluoro-phenyl)-butyric acid
  • 3-Amino-3-(3-fluoro-phenyl)-propionic acid
  • 4-Amino-3-(3-chloro-phenyl)-butyric acid

Uniqueness

Methyl 4-amino-3-(3-fluorophenyl)butanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of both an amino group and an ester group

Properties

IUPAC Name

methyl 4-amino-3-(3-fluorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)6-9(7-13)8-3-2-4-10(12)5-8/h2-5,9H,6-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMHJOXGYHJIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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